molecular formula C14H19NO2 B7470213 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid

Cat. No.: B7470213
M. Wt: 233.31 g/mol
InChI Key: HORNFGWOGGJQJS-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid is a chemical compound that features a pyrrolidine ring attached to a propanoic acid moiety, with a 2-methylphenyl substituent on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid typically involves the reaction of 2-methylphenylpyrrolidine with a suitable propanoic acid derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 2-methylphenylpyrrolidine), and a carbonyl compound (such as propanoic acid) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a propanoic acid moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(2-methylphenyl)pyrrolidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)13-7-4-9-15(13)10-8-14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORNFGWOGGJQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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